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Compound of Interest

Compound Name: 2,6-Dimethylphenoxyacetic acid

Cat. No.: B020233

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dimethylphenoxyacetic acid, a compound of interest in various research and development
applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,6-Dimethylphenoxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (3)
ppm

Multiplicity

Integration Assignment

Data not available

Data not available

Data not available

Data not available

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm

Assignment

Data not available

C=0 (Carboxylic Acid)

Data not available

C-O (Ether)

Data not available

Aromatic C-CHs

Data not available Aromatic CH
Data not available -OCH2-
Data not available Ar-CHs

Note: Specific chemical shift values for tH and 3C NMR of 2,6-Dimethylphenoxyacetic acid

are not readily available in the public domain. The assignments provided are based on the

expected chemical environments of the protons and carbons in the molecule.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of 2,6-Dimethylphenoxyacetic acid

is available.[1] Key absorption bands characteristic of its functional groups are listed below.
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Wavenumber (cm~?)

Intensity

Assignment

~3300-2500 Broad, Strong O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1470 Medium-Weak C=C stretch (Aromatic Ring)
~1220 Strong C-O stretch (Aryl Ether)
~1100 Strong C-O stretch (Carboxylic Acid)

Note: The exact peak positions may vary slightly depending on the specific experimental

conditions.

Mass Spectrometry (MS)

mlz Relative Intensity (%) Proposed Fragment
180 [M]* (Molecular lon)
122 [M - COOH - H]*

[M - COOH - 2H]* or [M -
121

CH2COOH]*
91 [C7H7]* (Tropylium ion)

Note: A complete, experimentally determined mass spectrum with relative intensities and a

detailed fragmentation pattern for 2,6-Dimethylphenoxyacetic acid is not publicly available.

The proposed fragments are based on the known fragmentation patterns of similar aromatic

carboxylic acids.

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for 2,6-

Dimethylphenoxyacetic acid are not available in the literature. However, the following

sections describe generalized protocols that are standard for the analysis of similar aromatic

carboxylic acids.
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NMR Spectroscopy

Sample Preparation: A standard protocol for preparing a sample for NMR analysis involves
dissolving approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs, DMSO-ds). The solution is then transferred to a 5 mm NMR tube. It is
crucial that the sample is free of any particulate matter to ensure high-resolution spectra.

Data Acquisition (*H and 3C NMR): NMR spectra are typically recorded on a spectrometer
operating at a field strength of 300 MHz or higher. For *H NMR, a sufficient number of scans
are acquired to obtain a good signal-to-noise ratio. For 13C NMR, which is inherently less
sensitive, a larger number of scans and a longer acquisition time are generally required.

Infrared (IR) Spectroscopy

ATR-FTIR Method: The IR spectrum of 2,6-Dimethylphenoxyacetic acid can be obtained
using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR)
spectrometer, such as a Bruker Tensor 27 FT-IR.[1] A small amount of the solid sample is
placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to
ensure good contact between the sample and the crystal. The spectrum is then recorded over
a typical range of 4000-400 cm~1,

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry: For a solid sample like 2,6-
Dimethylphenoxyacetic acid, a direct insertion probe can be used to introduce the sample
into the ion source of a mass spectrometer. In the ion source, the sample is vaporized and then
bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and
fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and
detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting
spectroscopic data for a chemical compound like 2,6-Dimethylphenoxyacetic acid.
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Workflow for Spectroscopic Analysis of 2,6-Dimethylphenoxyacetic Acid

Sample Preparation

Synthesis & Purification of
2,6-Dimethylphenoxyacetic Acid

Spectroscopic Techniques

NMR Spectroscopy Infrared Spectroscopy Mass Spectrometry
(*H and 13C) (FT-IR) (EI-MS)

Data Acquisition & Processing

Acquire FID Acquire Interferogram Acquire Mass Spectrum
Process Data (FT, Phasing, Baseline Correction) Process Data (FT, Background Subtraction) (Scan or SIM)

Data Interpretation & Structure Elucidation

Chemical Shifts
Coupling Constants
Integration

Characteristic Absorption Bands Molecular lon Peak
(Functional Groups) Fragmentation Pattern

Structure Confirmation
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for 2,6-Dimethylphenoxyacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020233#spectroscopic-data-for-2-6-
dimethylphenoxyacetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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